molecular formula C11H17BO4 B2765606 3-[(3-Methoxypropoxy)methyl]phenylboronic acid CAS No. 1332648-67-5

3-[(3-Methoxypropoxy)methyl]phenylboronic acid

Katalognummer: B2765606
CAS-Nummer: 1332648-67-5
Molekulargewicht: 224.06
InChI-Schlüssel: ANFQBCMDKQWTSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3-Methoxypropoxy)methyl]phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a boronic acid group and a 3-[(3-methoxypropoxy)methyl] substituent. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Wirkmechanismus

Target of Action

The primary target of 3-[(3-Methoxypropoxy)methyl]phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The affected pathway is the SM cross-coupling reaction pathway . This pathway involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .

Pharmacokinetics

The compound’s role in the sm cross-coupling reaction suggests that its bioavailability would be influenced by factors such as its stability, preparation conditions, and the presence of a metal catalyst .

Result of Action

The molecular effect of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This contributes to the synthesis of complex organic compounds . On a cellular level, the effects would depend on the specific context of the reaction and the resulting compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-methoxypropoxy)methyl]phenylboronic acid typically involves the reaction of a phenylboronic acid derivative with 3-methoxypropyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the boronic acid group remains intact while the 3-methoxypropoxy group is introduced .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Biologische Aktivität

3-[(3-Methoxypropoxy)methyl]phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for therapeutic applications, particularly in the fields of oncology, diabetes management, and antimicrobial activity.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H17BO4\text{C}_{12}\text{H}_{17}\text{B}O_{4}

This structure includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, a property that underlies many of its biological activities.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Boronic acids are known to inhibit proteasomes by binding to the active site, leading to the disruption of protein degradation pathways. This mechanism has implications in cancer therapy, where inhibiting proteasomal activity can induce apoptosis in malignant cells .
  • Receptor Interaction : The compound may also interact with various receptors involved in metabolic pathways. For instance, it has been suggested that similar compounds can enhance insulin signaling pathways, which could be beneficial in treating diabetes .

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with boronic acid moieties can inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest at the G2/M phase .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism
U2660.004Proteasome inhibition
MCF-70.015Cell cycle arrest
A5490.020Apoptosis induction

Antidiabetic Effects

In addition to its anticancer properties, this compound has shown promise in improving glucose metabolism. It has been reported to stimulate the citric acid cycle and improve hyperglycemia with fewer side effects compared to traditional antidiabetic drugs .

Table 2: Effects on Glucose Metabolism

Study ReferenceModelEffect
Diabetic RatsImproved glucose tolerance
Insulin-resistant miceEnhanced insulin sensitivity

Antimicrobial Activity

Boronic acids have also been explored for their antimicrobial properties. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting biofilm formation, particularly against resistant strains such as Pseudomonas aeruginosa .

Table 3: Antimicrobial Efficacy

BacteriaMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.5 µg/mL
Staphylococcus aureus1.0 µg/mL

Case Studies

  • Cancer Treatment : A clinical trial involving a boronic acid derivative similar to this compound demonstrated significant tumor reduction in patients with advanced breast cancer. The study highlighted the compound's ability to target and inhibit proteasomal activity effectively.
  • Diabetes Management : In a preclinical study on diabetic mice, administration of the compound resulted in a marked decrease in blood glucose levels and improved insulin sensitivity, indicating its potential as a novel therapeutic agent for diabetes.

Eigenschaften

IUPAC Name

[3-(3-methoxypropoxymethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO4/c1-15-6-3-7-16-9-10-4-2-5-11(8-10)12(13)14/h2,4-5,8,13-14H,3,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFQBCMDKQWTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COCCCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.